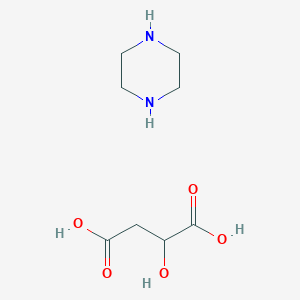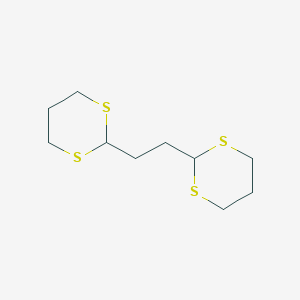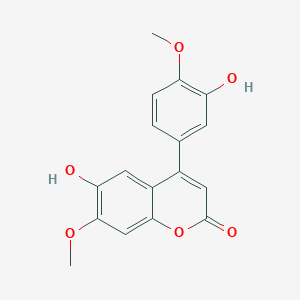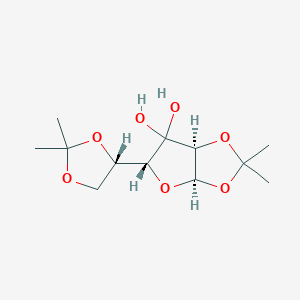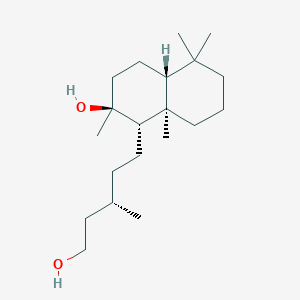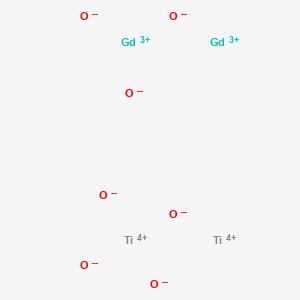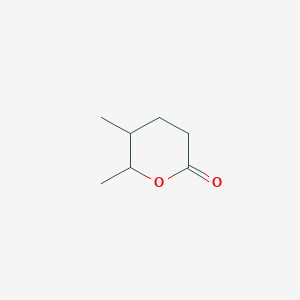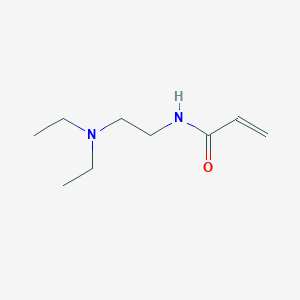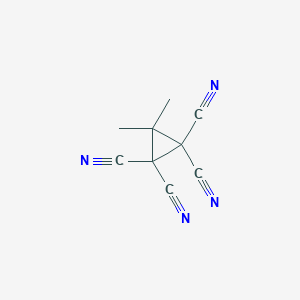
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- is a chemical compound that has been widely studied for its potential applications in scientific research. It is a cyclic compound that contains four carbon atoms and four nitrogen atoms, and its unique structure makes it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- is not well understood, but it is believed to interact with various biological molecules, including enzymes and proteins. It may also have an effect on cellular signaling pathways, which could contribute to its potential therapeutic applications.
Biochemische Und Physiologische Effekte
Studies have shown that 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- can have a variety of biochemical and physiological effects on living organisms. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of various signaling pathways. It may also have an effect on cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- in lab experiments is its unique structure, which allows it to interact with a wide variety of biological molecules. However, its complex synthesis process and potential toxicity may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl-. These include further studies of its mechanism of action, as well as its potential use in the development of new drugs and therapeutic agents. It may also be useful in the study of various disease processes, including cancer and neurodegenerative disorders. Additionally, new synthesis methods may be developed to make this compound more easily accessible for research purposes.
Synthesemethoden
The synthesis of 1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- involves the reaction of a cyclopropane ring with a cyanide group. This process can be achieved through a variety of methods, including the use of strong acids or bases, as well as the use of specialized catalysts.
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- has been used in a variety of scientific research applications, including the study of enzyme kinetics and protein-protein interactions. It has also been used as a tool for the development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
13017-67-9 |
|---|---|
Produktname |
1,1,2,2-Cyclopropanetetracarbonitrile, 3,3-dimethyl- |
Molekularformel |
C9H6N4 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3 |
InChI-Schlüssel |
JIEYOKFTSKQLLP-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Kanonische SMILES |
CC1(C(C1(C#N)C#N)(C#N)C#N)C |
Andere CAS-Nummern |
13017-67-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



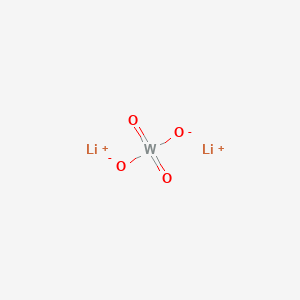
![1H-Indol-3-ol, 5,7-dichloro-2-[6-chloro-4-methyl-3-(sulfooxy)benzo[b]thien-2-yl]-, hydrogen sulfate (ester), disodium salt](/img/structure/B82279.png)
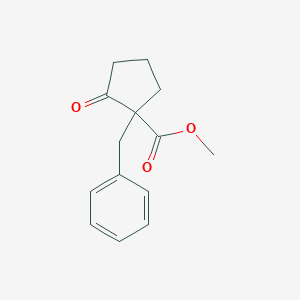
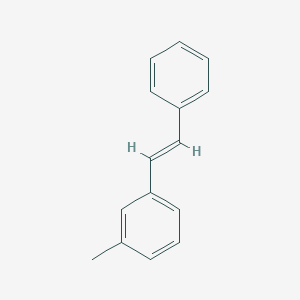
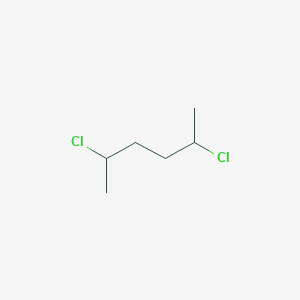
![Disodium 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonate](/img/structure/B82286.png)
